3-Iodobenzoic acid
Overview
Description
3-Iodobenzoic acid is added as UV absorbing background electrolyte in separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis.
This compound is an iodobenzoic acid with a single iodo substituent placed at the 3-position.
Scientific Research Applications
Synthesis of 3-iodobenzo[b]furans : It is useful in synthesizing various substituted alkynes such as aryl-, vinylic-, and alkyl-substituted alkynes which have broad applications in chemical synthesis and pharmaceuticals (Okitsu et al., 2008).
Synthesis of various isocoumarins : 3-Iodobenzoic acid is utilized to synthesize isocoumarins with potential pharmacological interest using a greener and practical approach (Chary et al., 2013).
Production of α-hydroxydimethyl-acetals from ketones : It is used in converting ketones to α-hydroxydimethyl-acetals in high yield, which is significant in various chemical reactions and product formulations (Moriarty & Hou, 1984).
Synthesis of 2,4-disubstituted thiazoles and aminothiazoles : These compounds are important in pharmaceuticals and chemical research (Kazzouli et al., 2002).
Wastewater treatment : Complete mineralization of this compound was observed, suggesting its potential use in the biodegradation process in wastewater treatment plants (Santos et al., 1999).
Radiologic Examinations : It is currently used as a contrast agent in radiologic examinations, helping in clearer and more detailed imaging (Spampinato et al., 2017).
Recyclable hypervalent iodine reagent : this compound can be easily recovered from reaction mixtures and reused, making it an environmentally friendly option in chemical processes (Yusubov et al., 2008).
Bioconjugation : [131I]SGMIB, a derivative of this compound, is used for labeling internalizing antibodies to maximize label retention in tumor cells after receptor- or antigen-mediated internalization, aiding in targeted cancer therapies (Vaidyanathan et al., 2001).
Safety and Hazards
3-Iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .
Mechanism of Action
Target of Action
3-Iodobenzoic acid is an organic compound with the formula IC6H4COOH, consisting of a carboxylic acid group and an iodine atom bonded to a central benzene ring . It can be considered as an iodinated derivative of benzoic acid
Mode of Action
It is known that it is used as a uv absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .
Biochemical Pathways
Its role in the separation of uncharged cyclodextrins suggests it may interact with these molecules and potentially influence their biochemical pathways .
Pharmacokinetics
It is known that it is practically insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
It has been used in the solid phase synthesis of γ-turn mimetic library , suggesting it may have a role in influencing protein structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low , which means its effectiveness could be influenced by the hydration levels in its environment. Additionally, it is used as a UV absorbing agent , suggesting that light exposure could impact its stability and function.
Biochemical Analysis
Biochemical Properties
It is known that 3-Iodobenzoic acid is used as a UV absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .
Cellular Effects
It is known that iodinated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that iodinated compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that iodinated compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that iodinated compounds can have various effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that iodinated compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that iodinated compounds can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that iodinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBWBCRPWVKFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2532-18-5 (hydrochloride salt) | |
Record name | 3-Iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6060682 | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-51-9 | |
Record name | 3-Iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-IODOBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ZCP9G95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.